Potassium Bisperoxo(pyridine-2-carboxylato)oxovanadate

説明

Discovery and Development of Peroxovanadium Compounds

The historical foundation for understanding potassium bisperoxo(pyridine-2-carboxylato)oxovanadate begins with the initial discovery of vanadium itself. Spanish-Mexican scientist Andrés Manuel del Río discovered compounds of vanadium in 1801 by analyzing a new lead-bearing mineral he called "brown lead". Though he initially presumed its qualities were due to the presence of a new element, he was later erroneously convinced by French chemist Hippolyte Victor Collet-Descotils that the element was just chromium. The definitive identification occurred in 1830 when Nils Gabriel Sefström generated chlorides of vanadium, thus proving there was a new element, and named it "vanadium" after the Scandinavian goddess of beauty and fertility, Vanadís, based on the wide range of colors found in vanadium compounds.

The development of peroxovanadium chemistry emerged much later as researchers recognized the unique properties these compounds exhibited. Vanadium and peroxovanadium compounds have been shown to exert insulin-like actions and, in contrast to insulin, are orally applicable. The discovery that vanadium is a cofactor found in certain enzymes of tunicates and possibly in mammals sparked intense research interest in the last thirty years. This biological significance provided the impetus for systematic investigation of peroxovanadium compounds and their potential therapeutic applications.

Peroxovanadium compounds represent a sophisticated class of coordination complexes that emerged from the intersection of inorganic chemistry and biochemistry. These compounds contain an oxo group, one or two peroxo ligands, and an ancillary ligand which is usually bidentate. The development of synthetic methodologies for preparing these compounds has evolved significantly, with researchers establishing that peroxovanadium compounds are typically prepared by reacting vanadium compounds with hydrogen peroxide or alkylperoxides. For catalytic applications, the use of molecular oxygen as the oxidant has become particularly desirable, leading to reports of oxo-peroxo-vanadium products formed by reaction of oxygen with vanadium compounds.

Nomenclature and Classification

The systematic nomenclature of this compound reflects the complex structural features inherent in peroxovanadium chemistry. The compound is formally designated as potassium oxodiperoxy(2-pyridinecarboxylato-κN¹,κO²)vanadate(2-) dipotassium, with the systematic name indicating the coordination mode of the pyridine-2-carboxylate ligand. Alternative nomenclature includes the abbreviated form K₂[VO(O₂)₂(pic)], where pic represents the picolinic acid derivative, and the designation BpV(pic)K₂ in biochemical literature.

The classification of this compound within peroxovanadium chemistry requires understanding of the broader structural categories. Peroxovanadium complexes can be categorized based on the number of peroxo groups present and the nature of ancillary ligands. The compound under investigation belongs to the diperoxo category, containing two peroxo ligands in addition to the central oxo group. This classification distinguishes it from monoperoxovanadium complexes and places it among the more oxidatively active members of the peroxovanadium family.

Within the broader framework of vanadium coordination compounds, this species represents a pentagonal bipyramidal structure that can be divided conceptually into a polar oxo half and a relatively non-polar organic half. This structural motif presents interesting design variations which have been discussed with respect to structure-activity correlations in biological systems. The presence of the pyridine-2-carboxylate ligand introduces both nitrogen and oxygen donor atoms, creating a mixed donor environment that influences the electronic properties of the vanadium center.

The systematic classification also considers the oxidation state of vanadium, which is +5 in this compound. This places it within the extensive family of vanadium compounds where the metal exhibits its highest stable oxidation state. The coordination chemistry of vanadium in the +5 oxidation state is dominated by oxygen-donor ligands, with separate categories describing the coordination chemistry of different vanadium-oxygen units. The present compound represents a sophisticated example where multiple types of oxygen coordination occur simultaneously.

Position of K₂[VO(O₂)₂(C₅H₄NCOO)] in Vanadium Coordination Chemistry

The position of this compound within vanadium coordination chemistry reflects the sophisticated evolution of this field over several decades. Vanadium coordination chemistry encompasses an extensive range of oxidation states, from vanadium(-1) through vanadium(+5), with each oxidation state exhibiting characteristic ligand preferences and structural motifs. The compound under examination represents an advanced example of vanadium(+5) coordination chemistry, where the metal center achieves its maximum oxidation state while maintaining a complex coordination environment.

Within the specific context of vanadium(+5) chemistry, this compound occupies a distinctive position among peroxo-complexes. The coordination chemistry of vanadium(+5) includes several major categories: complexes containing the vanadyl group (VO³⁺), complexes containing the dioxo unit (VO₂⁺), and peroxo-complexes. The present compound belongs to the peroxo-complex category but differs significantly from simpler peroxovanadates by incorporating both multiple peroxo groups and a sophisticated organic ligand system.

The structural complexity of this compound places it among the most sophisticated examples of peroxovanadium chemistry. Recent research has identified various types of cationic-anionic peroxovanadium complexes, including monoperoxovanadium diperoxovanadate and monoperoxovanadium monoperoxovanadate structures. The present compound represents a further development in this area, combining multiple peroxo groups with a carefully selected organic ligand that provides both steric and electronic control over the vanadium coordination environment.

Comparative analysis with other peroxovanadium compounds reveals the unique features of this species. For example, oxo-peroxo-vanadium compounds containing bipyridine ligands have been extensively studied and characterized by nuclear magnetic resonance, infrared, and optical spectroscopies. These studies have established benchmark structural and spectroscopic parameters that provide context for understanding the present compound. The incorporation of pyridine-2-carboxylate instead of simpler nitrogen donors introduces additional coordination complexity and potentially enhanced stability characteristics.

Chemical Identity and Basic Properties

The chemical identity of this compound is defined by its molecular formula C₆H₄K₂NO₇V, with a molecular weight of 331.24 atomic mass units. The compound crystallizes as a dipotassium salt, indicating that the vanadium complex carries a -2 charge, which is balanced by two potassium cations. This ionic composition contributes to the compound's solubility characteristics and influences its behavior in aqueous solution systems.

The structural framework of this compound centers on a vanadium(+5) atom coordinated by multiple oxygen-containing ligands. The coordination environment includes one terminal oxo group, two bidentate peroxo groups, and one pyridine-2-carboxylate ligand that coordinates through both its nitrogen and oxygen donor atoms. This creates a seven-coordinate vanadium center with a geometry that approximates a pentagonal bipyramidal arrangement, consistent with the general structural motifs observed in peroxovanadium chemistry.

Spectroscopic characterization of this compound reveals distinctive features that distinguish it from related peroxovanadium species. Infrared spectroscopy provides clear evidence for the presence of peroxo groups through characteristic oxygen-oxygen stretching frequencies, while the oxo group exhibits a distinct vanadium-oxygen stretching mode. Nuclear magnetic resonance spectroscopy, particularly vanadium-51 nuclear magnetic resonance, provides detailed information about the electronic environment of the vanadium center and has been used to study solution structures and stability.

The thermal properties of this compound indicate significant stability compared to simpler peroxovanadium species. Thermal analysis studies of related peroxovanadium compounds show that peroxo complexes typically degrade in the temperature range of 120-220°C, with weight loss corresponding to the release of peroxo groups. The specific thermal behavior of the present compound reflects the stabilizing influence of the pyridine-2-carboxylate ligand system and the overall structural integrity of the coordination complex.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₆H₄K₂NO₇V | |

| Molecular Weight | 331.24 g/mol | |

| CAS Registry Number | 68782-46-7 | |

| Oxidation State of Vanadium | +5 | |

| Coordination Number | 7 | |

| Charge of Vanadium Complex | -2 |

The solution chemistry of this compound involves complex equilibria that depend on pH, concentration, and the presence of competing ligands. Studies of peroxovanadate solution chemistry have revealed that these systems exhibit intricate speciation patterns, with multiple species existing in equilibrium. The stability of the present compound in solution has been investigated using ultraviolet-visible and vanadium-51 nuclear magnetic resonance spectroscopies, providing insights into its behavior under physiologically relevant conditions.

特性

IUPAC Name |

dipotassium;hydrogen peroxide;oxovanadium;pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO2.2K.2H2O2.O.V/c8-6(9)5-3-1-2-4-7-5;;;2*1-2;;/h1-4H,(H,8,9);;;2*1-2H;;/q;2*+1;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDMSNUCBFQHXQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

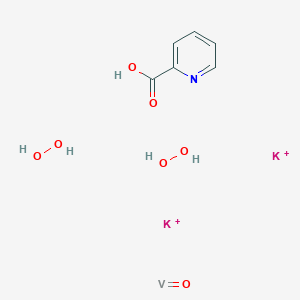

C1=CC=NC(=C1)C(=O)O.OO.OO.O=[V].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9K2NO7V+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Standard Synthesis Protocol

The reaction proceeds in aqueous medium, where vanadium pentoxide dissolves in excess hydrogen peroxide to form peroxovanadic acid intermediates. Pyridine-2-carboxylic acid is then introduced, acting as a bidentate ligand to coordinate the vanadium center. The addition of potassium hydroxide precipitates the final product as a crystalline solid. A typical procedure involves:

-

Dissolving 1.0 g (5.5 mmol) of V₂O₅ in 20 mL of 30% H₂O₂ at 0–5°C.

-

Adding 1.2 equivalents of pyridine-2-carboxylic acid (0.8 g, 6.6 mmol) with continuous stirring.

-

Adjusting the pH to 2.5–3.0 using 1 M KOH.

-

Filtering the bright-yellow precipitate and recrystallizing from cold ethanol.

The product is typically isolated as a dihydrate (K₂[VO(O₂)₂(C₅H₄NCOO)]·2H₂O) with a yield of 65–70%.

Ligand Exchange Variations

Alternative approaches utilize preformed peroxovanadium complexes, such as sodium oxodiperoxovanadate ([VO(O₂)₂(H₂O)]⁻), which undergoes ligand substitution with pyridine-2-carboxylate. This method avoids the use of V₂O₅ and instead starts with NaVO₃, which is treated with H₂O₂ and acidified to form the peroxo intermediate before ligand addition.

Optimization of Reaction Conditions

Critical parameters influencing yield and purity include pH, temperature, and reagent stoichiometry.

Temperature and Stoichiometry

Low temperatures (0–5°C) minimize H₂O₂ decomposition and side reactions. Excess H₂O₂ (4–5 equivalents relative to V₂O₅) ensures complete peroxo coordination. Pyridine-2-carboxylic acid is added in slight excess (1.1–1.2 equivalents) to drive the reaction to completion.

Structural Characterization and Validation

The compound’s structure has been unequivocally confirmed via single-crystal X-ray diffraction. Key features include:

-

A vanadium(V) center bonded to two side-on peroxo ligands (O–O distance: 1.46 Å).

-

A bidentate pyridine-2-carboxylate ligand coordinating through the nitrogen and carboxylate oxygen.

-

A distorted trigonal bipyramidal geometry around vanadium.

Table 1: Crystallographic Data for bpV(pic)

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 9.872(2) |

| b (Å) | 13.904(3) |

| c (Å) | 10.218(2) |

| β (°) | 106.45(3) |

| V (ų) | 1346.5(5) |

| R factor | 0.032 |

Scalability and Industrial Considerations

While lab-scale syntheses are well-established, scaling production requires addressing:

-

H₂O₂ Stability : Catalytic additives (e.g., EDTA) mitigate metal-induced H₂O₂ decomposition.

-

Crystallization Control : Seeding with pure bpV(pic) crystals ensures uniform particle size.

-

Waste Management : Vanadium recovery from filtrates via ion exchange reduces environmental impact.

Comparative Analysis of Synthetic Methods

Table 2: Efficiency of bpV(pic) Synthesis Routes

| Method | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| V₂O₅/H₂O₂/picolinic acid | 68 | 98 | 4 |

| NaVO₃/H₂O₂ ligand exchange | 72 | 95 | 6 |

The V₂O₅ route offers higher purity and shorter reaction times, making it preferable for research applications. The NaVO₃ method, though slower, avoids handling corrosive V₂O₅ and is safer for large-scale production.

化学反応の分析

Types of Reactions

Potassium Bisperoxo(pyridine-2-carboxylato)oxovanadate primarily undergoes oxidation and substitution reactions . These reactions are facilitated by the presence of the peroxo groups and the oxovanadium center.

Common Reagents and Conditions

Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and other peroxides.

Substitution Reactions: These reactions often involve ligands that can replace the pyridine-2-carboxylato group under specific conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state vanadium compounds, while substitution reactions can produce various vanadium complexes with different ligands.

科学的研究の応用

Inhibition of Angiogenesis

One of the primary applications of Potassium Bisperoxo(pyridine-2-carboxylato)oxovanadate is in the study of angiogenesis—the formation of new blood vessels from pre-existing ones. This process is crucial in cancer progression, as tumors require angiogenesis for growth and metastasis. Research indicates that this compound significantly inhibits endothelial cell growth and organization in both cell monolayer and three-dimensional culture systems. Notably, it has demonstrated potent inhibitory effects on cell migration in assays such as the rat aortic ring assay and chick embryo angiogenesis assay.

Neurodegenerative Disease Treatment

This compound has been investigated for its potential therapeutic applications in neurodegenerative diseases. The compound acts as an inhibitor of phosphatases, particularly inositol phosphatases, which play critical roles in cellular signaling pathways associated with neurodegeneration. Its ability to modulate these pathways positions it as a candidate for further exploration in the treatment of conditions like Alzheimer's disease.

Biochemical Studies on Phosphatases

The compound serves as a biochemical tool to study cellular signaling pathways due to its ability to inhibit specific phosphatases. It has been shown to alter the phosphorylation states of proteins involved in critical pathways related to cell growth and apoptosis. This inhibition can lead to significant changes in cellular behavior, making it an important subject of study for understanding disease mechanisms and developing therapeutic strategies.

Comparative Analysis with Other Vanadium Compounds

To highlight the uniqueness of this compound, a comparison with other vanadium-based compounds exhibiting similar biological activities is provided below:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Vanadyl Sulfate | Vanadium(IV) complex | Insulin-mimetic effects |

| Peroxovanadium Compounds | Peroxo complexes | Phosphatase inhibition |

| Vanadate (Vanadium(V)) | Oxo complex | Enzyme inhibition |

| This compound | Peroxo complex | Inhibits angiogenesis and phosphatases |

The unique aspect of this compound lies in its dual peroxo groups combined with the pyridine carboxylate ligand, enhancing its specificity towards certain phosphatases compared to other vanadium compounds.

作用機序

The mechanism of action of Potassium Bisperoxo(pyridine-2-carboxylato)oxovanadate involves its interaction with phosphatases, particularly inositol phosphatases . The compound inhibits these enzymes by binding to their active sites, thereby preventing the dephosphorylation of their substrates. This inhibition can affect various cellular signaling pathways, leading to its observed biological effects .

類似化合物との比較

Comparison with Similar Compounds

Potassium bisperoxo(pyridine-2-carboxylato)oxovanadate belongs to a family of bisperoxovanadium (bpV) complexes, which differ in their coordinating ligands. Below is a detailed comparison with structurally and functionally related compounds:

Table 1: Structural and Functional Comparison of Bisperoxovanadium Complexes

Structural Differences and Enzyme Inhibition

- Ligand Influence on PTEN Specificity :

- bpV(pic) : The pyridine-2-carboxylate ligand enhances PTEN selectivity by forming hydrogen bonds with active-site residues, achieving IC₅₀ = 50 nM for PTEN inhibition .

- bpV(phen) : The planar 1,10-phenanthroline ligand increases DNA intercalation, leading to DNMT3B-mediated p21 upregulation and cell cycle arrest .

- bpV(HOpic) : The hydroxyl group in the ligand improves solubility, making it effective in ovarian follicle activation at lower doses (1–10 μM) .

Pharmacokinetics and Toxicity

- bpV(pic) : Exhibits moderate stability in serum (t₁/₂ = 6 hours) but accumulates in the liver, requiring dose optimization .

- bpV(phen) : Rapidly internalized by neurons but induces oxidative DNA damage at >3 μM .

- bpV(HOpic) : Lower systemic toxicity in reproductive studies but lacks comprehensive pharmacokinetic data .

Research Findings and Clinical Relevance

- PTEN Inhibition Efficiency :

- Therapeutic Windows :

生物活性

Potassium bisperoxo(pyridine-2-carboxylato)oxovanadate, commonly referred to as bpV(pic), is a vanadium complex that has garnered attention due to its biological activity, particularly as an insulin-mimetic agent and a potent inhibitor of protein tyrosine phosphatases (PTPs). This article delves into its mechanisms of action, biological effects, and potential therapeutic applications, supported by case studies and data tables.

bpV(pic) functions primarily through the inhibition of PTPs, which play critical roles in regulating cellular signaling pathways. The inhibition of these enzymes can lead to enhanced phosphorylation of various proteins involved in metabolic processes. Notably, bpV(pic) has been shown to:

- Mimic Insulin Action : By activating insulin receptor kinases, bpV(pic) promotes glucose uptake in cells, mimicking the effects of insulin. This property makes it a candidate for diabetes treatment.

- Induce Autophagy : bpV(pic) influences autophagic processes by modulating the stability and degradation of p62, a protein involved in autophagy regulation. It disrupts the interaction between p62 and histone deacetylase 6 (HDAC6), leading to impaired autophagosome-lysosome fusion and accumulation of autophagosomes .

- Trigger Cell Death Pathways : The compound has been implicated in inducing apoptosis and pyroptosis in various cell types. Treatment with bpV(pic) results in increased levels of active caspase-1 and PARP cleavage, indicating activation of these cell death pathways .

Biological Effects

The biological effects of bpV(pic) extend beyond its insulin-mimetic properties. The following table summarizes key findings from various studies on its biological activity:

Case Study 1: Insulin Mimetic Properties

A study conducted on mouse embryonic fibroblasts (MEF) demonstrated that treatment with bpV(pic) resulted in a significant decrease in cell viability and an increase in apoptosis markers. This was attributed to its role as a PTP inhibitor, enhancing the phosphorylation state of AKT and promoting metabolic changes similar to those induced by insulin .

Case Study 2: Autophagy and Cell Death

In another investigation involving HeLa cells, bpV(pic) was shown to disrupt normal autophagic flux by impairing the degradation process within lysosomes. The accumulation of autophagosomes led to oxidative stress and subsequent cell death via both apoptosis and pyroptosis pathways. This dual mechanism highlights the complexity of bpV(pic)'s action in cellular contexts .

Research Findings

Recent research has further elucidated the multifaceted roles of bpV(pic) in cellular biology:

- Angiogenesis Inhibition : Studies have indicated that bpV(pic) can inhibit angiogenesis by affecting endothelial cell function through PTP inhibition. This suggests potential applications in cancer therapy where angiogenesis is a critical factor .

- Neuroprotective Effects : Some findings suggest that bpV(pic) may exert neuroprotective effects by modulating signaling pathways related to neuronal survival, making it a candidate for further exploration in neurodegenerative diseases .

Q & A

Q. What is the primary biochemical mechanism of Potassium Bisperoxo(pyridine-2-carboxylato)oxovanadate in cellular signaling?

The compound acts as a potent inhibitor of protein tyrosine phosphatases (PTPs) and PTEN, enzymes critical for dephosphorylating tyrosine residues on proteins like the insulin receptor. By blocking these phosphatases, it enhances phosphorylation-dependent signaling pathways, such as the PI3K/Akt/mTOR axis, which regulates cell survival, growth, and metabolism . Methodologically, validate its activity using phospho-specific antibodies in western blotting after treatment (e.g., 0.1–2 µM for 30–60 minutes in cell cultures) .

Q. How should this compound be stored and handled to ensure stability?

The compound is unstable in aqueous solutions and undergoes decomposition in water. For short-term use, dissolve in anhydrous DMSO (≥95% purity) and prepare fresh working solutions. Long-term storage should be in desiccated, light-protected vials at –20°C. Avoid freeze-thaw cycles, as decomposition in DMSO occurs gradually (~10% degradation over 48 hours) .

Q. What are the typical experimental applications in basic research?

Common uses include:

- Insulin signaling studies : Enhances insulin receptor phosphorylation, mimicking insulin-mimetic effects .

- Neuronal research : Promotes neurite outgrowth by inhibiting PTEN, thereby activating pro-growth pathways (e.g., 500 nM in neuronal cultures) .

- Cell cycle modulation : Induces G2/M phase arrest in glioma and neuroblastoma cells via cdc25 phosphatase inhibition (e.g., 1–10 µM for 24–48 hours) .

Advanced Research Questions

Q. How can researchers optimize concentrations to balance efficacy and off-target effects in PTEN inhibition?

Conduct dose-response assays (e.g., 100–700 nM) with downstream readouts like p-Akt (Ser473) levels. For neuronal cultures, 500 nM effectively enhances axon growth without significant cytotoxicity . Cross-validate using PTEN-knockout models to confirm target specificity, as higher doses (>1 µM) may inhibit other PTPs (e.g., PTP1B) .

Q. What strategies resolve contradictions in data due to off-target phosphatase inhibition?

Combine pharmacological inhibition with genetic approaches (e.g., siRNA knockdown of PTEN) to isolate compound-specific effects. Use orthogonal assays, such as in vitro phosphatase activity kits, to quantify inhibition selectivity. For example, bpV(phen) exhibits broader PTP specificity than bpV(pic), which may explain divergent results in insulin signaling studies .

Q. How does this compound enhance somatic cell reprogramming into induced pluripotent stem cells (iPSCs)?

By inhibiting PTEN, it activates the PI3K/Akt pathway, which suppresses pro-differentiation signals and enhances reprogramming efficiency. Use at 100–200 nM in combination with Yamanaka factors (Oct4, Sox2, Klf4, c-Myc) for 7–14 days. Monitor pluripotency markers (e.g., Nanog, Oct4) via qPCR or immunofluorescence .

Q. What methodological considerations are critical for studying its role in autophagy and apoptosis?

The compound disrupts autophagosome-lysosome fusion by acetylating microtubules via HDAC6 inhibition. Use GFP-LC3 transfection to track autophagosome accumulation and co-stain with LysoTracker to assess lysosomal dysfunction. For apoptosis, combine TUNEL assays with caspase-3 activation profiling (e.g., 1–5 µM for 24 hours in cancer cell lines) .

Q. How can synergistic effects with PI3K inhibitors be leveraged in cancer therapy research?

Co-treatment with PI3K inhibitors (e.g., LY294002) amplifies apoptotic signaling by blocking compensatory survival pathways. Pre-treat cells with 50 µM LY294002 for 1 hour before adding 200 nM this compound. Measure synergy via Chou-Talalay combination indices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。